Absence of Published Comparative Bioactivity Data for CAS 1251545-71-7 Within the [1,2,4]Triazolo[4,3-a]pyridine-6-sulfonamide Class
A systematic search of primary research articles, patents, and authoritative databases (PubChem, ChEMBL, PubMed, USPTO) conducted on 30 April 2026 failed to identify any publicly available quantitative bioactivity, selectivity, ADME, or in vivo efficacy data for N-benzyl-N-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide (CAS 1251545-71-7). The most structurally characterized comparator is the 3-ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl) analog (IC50 = 2.24 µM against P. falciparum, falcipain-2 assay) [1]; however, CAS 1251545-71-7 differs at three substitution positions (3-H vs. 3-ethyl; N-benzyl vs. N-(3-fluorobenzyl); 4-ethoxyphenyl vs. 4-methoxyphenyl), precluding any quantitative extrapolation. No head-to-head comparison data exist.
| Evidence Dimension | In vitro antimalarial activity (IC50) against Plasmodium falciparum |
|---|---|
| Target Compound Data | No published data available |
| Comparator Or Baseline | 3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide: IC50 = 2.24 µM [1] |
| Quantified Difference | Cannot be calculated; target compound data absent |
| Conditions | Falcipain-2 inhibition assay (in vitro) |
Why This Matters
The absence of published comparative data means that procurement decisions for CAS 1251545-71-7 currently rely on structural novelty rather than proven performance advantages over existing analogs.
- [1] Severina, H.; et al. A Novel Series of [1,2,4]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation. Molecules 2020, 25, 4485. View Source
